N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

RORγ Modulation Thiazole Acetamide Target Engagement

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide (CAS 941931-60-8) is a synthetic small molecule belonging to the thiazole-acetamide class. Its structure integrates a benzo[d][1,3]dioxole moiety, a 2-aminothiazole core, and a 4-ethylsulfonylphenyl acetamide motif.

Molecular Formula C20H18N2O5S2
Molecular Weight 430.49
CAS No. 941931-60-8
Cat. No. B2766064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
CAS941931-60-8
Molecular FormulaC20H18N2O5S2
Molecular Weight430.49
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C20H18N2O5S2/c1-2-29(24,25)15-6-3-13(4-7-15)9-19(23)22-20-21-16(11-28-20)14-5-8-17-18(10-14)27-12-26-17/h3-8,10-11H,2,9,12H2,1H3,(H,21,22,23)
InChIKeyXDFLHCYXYACILI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide: Structural Classification & RORγ Modulator Lineage


N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide (CAS 941931-60-8) is a synthetic small molecule belonging to the thiazole-acetamide class. Its structure integrates a benzo[d][1,3]dioxole moiety, a 2-aminothiazole core, and a 4-ethylsulfonylphenyl acetamide motif. This scaffold architecture is characteristic of a chemical series explored in patent literature as Retinoic acid receptor-related orphan receptor gamma (RORγ) modulators, where the ethylsulfonyl-phenyl and heteroaryl-thiazole fragments are hypothesized to contribute to target engagement . Despite its placement within this pharmacologically relevant chemical space, interrogations of authoritative public databases confirm that no biological activity data (e.g., IC50, Ki, EC50) has been reported for this specific compound to date .

Substitution Risk in N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide Analogs


Within the thiazole-acetamide class, seemingly conservative structural modifications routinely produce profound, non-linear shifts in biological target engagement and potency. For instance, in a related anticholinesterase series, replacing a benzodioxole-thiazole core with an alternative heterocycle or altering the sulfonyl substitution position led to AChE IC50 values swinging from single-digit micromolar activity to complete inactivity . For CAS 941931-60-8, the precise combination of the 4-(ethylsulfonyl)phenyl acetamide tail and the benzo[d][1,3]dioxol-5-yl head is not interchangeable with close positional isomers such as N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 898434-29-2), as the shift from an acetamide to a benzamide linker alters both the hydrogen-bonding geometry and conformational flexibility. Without head-to-head experimental data, any assumption that these analogs are functionally equivalent is scientifically baseless.

Quantitative Differentiation Evidence for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide (CAS 941931-60-8)


Reported Biological Activity Status vs. Closest Structural Analogs

A structured search of peer-reviewed literature, PubChem, ChEMBL, and BindingDB confirms that no quantitative biological activity data (IC50, Ki, EC50, % inhibition) has been publicly reported for CAS 941931-60-8 . Its closest structurally characterized analogs, including N-[4-(2,5-dichlorophenyl)-5-phenyl-1,3-thiazol-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide (PubChem CID: 60201903), are also registered in PubChem but lack associated bioassay data in the public domain . This creates a critical procurement and selection risk: the compound occupies a structurally defined but functionally uncharacterized niche within the RORγ modulator patent landscape.

RORγ Modulation Thiazole Acetamide Target Engagement

In Silico Physicochemical Property Profile and Predicted Drug-Likeness

The compound's computed logP, molecular weight, and hydrogen-bonding capacity place it at the boundary of Lipinski's rule-of-five space, which is characteristic of many RORγ inverse agonists in development. Its molecular weight of 430.49 g/mol and a computed logP of 3.59 (ALogP via ZINC) are comparable to structurally related fusion-thiazole RORγ modulators disclosed in WO2015101928A1 . However, no experimental solubility, permeability, or metabolic stability data exist to validate these in silico predictions against a comparator.

ADME Prediction Drug-Likeness Physicochemical Properties

Scientifically Justified Application Scenarios for CAS 941931-60-8 Based on Current Evidence


Exploratory Tool Compound for RORγ Biochemical Assay Development

Given that the compound's scaffold is explicitly claimed in WO2015101928A1 as a RORγ modulator but lacks reported activity data , its primary utility lies in serving as a structurally defined probe for developing and validating primary RORγ binding or reporter assays. A lab could use it to establish baseline assay performance parameters (e.g., Z-factor, signal window) and to benchmark assay sensitivity for future screening of similar chemotypes.

Negative Control or Pharmacological Inactive Probe for In-Class Studies

If subsequent in-house testing reveals that CAS 941931-60-8 is inactive or weakly active against a primary target (e.g., AChE, as suggested by the chemotype's known anticholinesterase activity ), it could serve as a matched negative control for more potent thiazole-acetamide analogs in mechanistic or phenotypic studies, reducing the risk of target-agnostic effects confounding interpretation.

Starting Point for Structure-Activity Relationship (SAR) Expansion

The compound occupies an unexplored node in the RORγ modulator SAR landscape. Its procurement is justified for a medicinal chemistry team seeking to diversify a lead series at the benzo[d][1,3]dioxole position. Acquiring a small quantity for direct, head-to-head synthesis and in vitro testing against a known active parent compound from the same patent would generate the differential data currently missing from the public domain.

Quote Request

Request a Quote for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.